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Mifepristone (also known as RU-486) is a synthetic steroid that has garnered significant

attention for its potent antagonist effects on several key steroid receptors. Its clinical

applications, ranging from medical abortion to the management of Cushing syndrome, are a

direct consequence of its specific binding profile.[1][2] This technical guide provides a

comprehensive overview of the binding affinity of mifepristone to the primary steroid

receptors, details the experimental protocols used for these determinations, and illustrates the

associated molecular pathways.

Quantitative Binding Affinity of Mifepristone
Mifepristone exhibits a distinct and high-affinity binding profile, primarily targeting the

progesterone and glucocorticoid receptors, with weaker interactions at the androgen receptor

and negligible affinity for the estrogen and mineralocorticoid receptors.[3][4]

Mifepristone is a potent competitive antagonist of the progesterone receptor.[3] Its binding

affinity for the PR is remarkably high, reported to be more than twice that of the endogenous

ligand, progesterone.[3] This strong interaction is attributed to its unique molecular structure,

featuring a bulky phenyl-aminodimethyl group at the 11β-position, which stabilizes an inactive

receptor conformation, and a 17α-propynyl substituent that enhances binding affinity.[3][5] In

the absence of progesterone, mifepristone can act as a partial agonist.[3]
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Mifepristone also functions as a powerful antagonist at the glucocorticoid receptor.[6] Its

binding affinity for the GR is more than three times that of the potent synthetic glucocorticoid

dexamethasone and over ten times that of the natural ligand, cortisol.[3] This antiglucocorticoid

activity is responsible for its use in treating hyperglycemia in patients with Cushing syndrome

by competitively blocking the action of excess cortisol.[1][2] At higher doses, this GR blockade

can lead to a compensatory rise in ACTH and cortisol levels.[3]

Mifepristone demonstrates weak antiandrogenic properties.[3] Its binding affinity for the

androgen receptor is considerably lower than its affinity for PR and GR, and is reported to be

less than one-third that of testosterone.[3] However, it can effectively compete with androgens

and inhibit the transcriptional activity of the AR.[7][8]

Mifepristone shows little to no significant binding affinity for the estrogen receptor (ER) and the

mineralocorticoid receptor (MR).[3][4]

The following tables summarize the quantitative binding affinity data for mifepristone across

various steroid receptors.

Table 1: Dissociation Constants (Ki) of Mifepristone for Steroid Receptors

Receptor Ki (nM) Notes

Progesterone Receptor (PR) 0.64 High affinity, potent antagonist.

Glucocorticoid Receptor (GR) 0.1
Very high affinity, potent

antagonist.

Androgen Receptor (AR) 0.65
Moderate affinity, weak

antagonist.

Mineralocorticoid Receptor

(MR)
640

Very low affinity, negligible

binding.[4]

Estrogen Receptor α (ERα) >200
Very low affinity, negligible

binding.[4]

Estrogen Receptor β (ERβ) >750
Very low affinity, negligible

binding.[4]
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Source: Data compiled from Cayman Chemical product information based on various in vitro

assays.[4]

Table 2: Relative Binding Affinity (RBA) of Mifepristone

Receptor Reference Ligand
Relative Binding Affinity
(Mifepristone vs.
Reference)

Progesterone Receptor (PR) Progesterone
>200% (Mifepristone affinity is

>2x higher)[3]

Glucocorticoid Receptor (GR) Dexamethasone
>300% (Mifepristone affinity is

>3x higher)[3]

Glucocorticoid Receptor (GR) Cortisol
>1000% (Mifepristone affinity

is >10x higher)[3]

Androgen Receptor (AR) Testosterone
<33% (Mifepristone affinity is

<1/3)[3]

Androgen Receptor (AR) R1881 (synthetic androgen)
~5.6% (Comparable to

Cyproterone Acetate)[7]

Source: Data compiled from multiple sources.[3][7]

Signaling Pathways
Steroid receptors are ligand-activated transcription factors that reside primarily in the cytoplasm

in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a

conformational change, dissociation from HSPs, dimerization, and translocation to the nucleus,

where the complex binds to specific DNA sequences known as hormone response elements

(HREs) to modulate gene transcription.

An agonist (like progesterone or cortisol) binding to the receptor induces a conformational

change that allows for the recruitment of coactivator proteins, leading to the initiation of gene

transcription.
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A competitive antagonist like mifepristone binds to the same site but induces a different

conformational change.[5] This altered conformation prevents the dissociation of heat shock

proteins or inhibits the binding of coactivators, thereby blocking the transcriptional activation of

target genes. In some cases, it can even promote the recruitment of corepressor proteins.[8]
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Caption: General signaling pathway for a steroid receptor agonist.
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Caption: Antagonistic mechanism of mifepristone on steroid receptors.

Experimental Protocols: Competitive Radioligand
Binding Assay
The binding affinity of mifepristone is typically determined using a competitive radioligand

binding assay. This method measures the ability of a test compound (the "cold" ligand,

mifepristone) to compete with a radiolabeled ligand (the "hot" ligand) for binding to a specific

receptor.
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A fixed concentration of receptor and radioligand are incubated together with varying

concentrations of the unlabeled competitor compound. The amount of radioligand bound to the

receptor decreases as the concentration of the competitor increases. The concentration of the

competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50

value, which can then be used to calculate the dissociation constant (Ki).

Receptor Preparation:

Source: A source rich in the target receptor is required, such as rat uterine cytosol for the

progesterone receptor or rat hepatoma tissue culture (HTC) cells for the glucocorticoid

receptor.[9][10]

Homogenization: Tissues are homogenized in a cold buffer (e.g., TEDG buffer: Tris, EDTA,

dithiothreitol, glycerol) to break open the cells.[10]

Cytosol Extraction: The homogenate is centrifuged at high speed (e.g., 105,000 x g) to

pellet cellular debris and organelles. The resulting supernatant, the cytosol, contains the

soluble steroid receptors.[10]

Protein Quantification: The total protein concentration in the cytosol is determined using a

standard method like the Bradford assay to ensure consistent receptor amounts in each

reaction.

Assay Execution:

Radioligand Selection: A high-affinity, receptor-specific radiolabeled ligand is used (e.g.,

[³H]-progesterone for PR, [³H]-dexamethasone for GR, or [³H]-R1881 for AR).

Incubation: In assay tubes, a constant amount of receptor preparation is incubated with a

fixed concentration of the radioligand and serially diluted concentrations of the unlabeled

test compound (mifepristone).

Controls:

Total Binding: Receptor + radioligand (no competitor).
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Non-specific Binding (NSB): Receptor + radioligand + a large excess of unlabeled

agonist to saturate all specific binding sites.

Equilibrium: The mixture is incubated for a sufficient period (e.g., 2-4 hours or overnight at

4°C) to reach binding equilibrium.[11]

Separation of Bound and Free Ligand:

Unbound radioligand must be separated from the receptor-bound fraction. Common

methods include:

Dextran-Coated Charcoal (DCC): Charcoal adsorbs small, free radioligands, while the

larger receptor-ligand complexes remain in solution. The mixture is centrifuged, and the

radioactivity in the supernatant is measured.

Filtration: The solution is passed through a filter that traps the receptor-ligand

complexes, while the free ligand passes through. The filter is then counted for

radioactivity.

Scintillation Proximity Assay (SPA): Receptor-coated beads containing a scintillant are

used. Only radioligands bound to the receptor are close enough to the bead to excite

the scintillant and produce a detectable signal.[12]

Data Analysis:

Quantification: Radioactivity is measured using a scintillation counter.

Specific Binding: Calculated by subtracting non-specific binding from total binding.

IC50 Determination: The percentage of specific binding is plotted against the log

concentration of the competitor (mifepristone). A sigmoidal curve is fitted to the data to

determine the IC50.

Ki Calculation: The IC50 is converted to the inhibition constant (Ki) using the Cheng-

Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand

and Kd is its dissociation constant.
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Caption: Workflow for a competitive radioligand binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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